N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-18(25-24(28)22-14-9-17-30-22)23-26-20-12-5-6-13-21(20)27(23)15-7-8-16-29-19-10-3-2-4-11-19/h2-6,9-14,17-18H,7-8,15-16H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLNCYFKHXZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The 1H-1,3-benzodiazole (benzimidazole) core is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine derivatives. For example, condensation of 4-chloro-o-phenylenediamine with glyoxylic acid under reflux in hydrochloric acid yields 2-chloro-1H-benzodiazole. Modifications include using microwave-assisted conditions to reduce reaction times (e.g., 30 minutes at 150°C).
Key Reaction Conditions
| Starting Material | Reagent/Catalyst | Temperature/Time | Yield |
|---|---|---|---|
| o-Phenylenediamine | Glyoxylic acid | 100°C, 6 h | 75–85% |
| 4-Nitro-o-phenylenediamine | Acetic acid | 120°C, 4 h | 68% |
Introduction of the 4-Phenoxybutyl Side Chain
Alkylation of the Benzodiazole Nitrogen
The 4-phenoxybutyl group is introduced via N-alkylation using 1-bromo-4-phenoxybutane. This step requires a strong base, such as sodium hydride or potassium carbonate, in anhydrous solvents like DMF or THF.
Optimized Protocol
Selectivity Considerations
Competing O-alkylation is minimized by using bulky bases (e.g., DBU) or polar aprotic solvents. Monitoring via TLC or HPLC ensures single N-alkylated product formation.
Ethylation at the Benzimidazole C2 Position
Nucleophilic Substitution
The ethyl group is introduced at the C2 position through SN2 displacement. For example, treatment of 1-(4-phenoxybutyl)-2-chlorobenzodiazole with ethylmagnesium bromide in THF at 0°C yields the ethyl-substituted intermediate.
Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EthylMgBr (3 equiv) | THF | 0°C → RT | 2 h | 65% |
Synthesis of Furan-2-carboxamide
Carboxylic Acid Activation
Furan-2-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting furan-2-carbonyl chloride is highly reactive toward amines.
Activation Protocol
-
Acid : Furan-2-carboxylic acid (1.0 equiv)
-
Reagent : SOCl₂ (2.5 equiv), DMF (catalytic)
-
Conditions : Reflux, 3 h
-
Conversion : >95%
Amidation with the Benzodiazole-Ethyl Amine
The activated furan-2-carbonyl chloride is coupled with 1-[1-(4-phenoxybutyl)-1H-benzodiazol-2-yl]ethylamine in the presence of a base (e.g., triethylamine).
Coupling Conditions
| Amine | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzodiazole-ethylamine | Et₃N (2 equiv) | DCM | 0°C → RT | 58–64% |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) gradients. Recrystallization from ethanol improves purity (>98%).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzodiazole-H), 7.89 (d, J = 8 Hz, 1H, furan-H), 4.32 (q, J = 7 Hz, 2H, CH₂CH₃).
-
HRMS : m/z calculated for C₂₄H₂₆N₃O₃ [M+H]⁺: 404.1965; found: 404.1968.
Comparative Analysis of Synthetic Routes
Yield Optimization
| Step | Conventional Yield | Optimized Yield |
|---|---|---|
| Benzodiazole cyclization | 75% | 85% (microwave) |
| N-Alkylation | 65% | 72% (K₂CO₃/DMF) |
| Amidation | 58% | 64% (Et₃N/DCM) |
Scalability Challenges
Large-scale N-alkylation requires careful temperature control to avoid exothermic side reactions. Transitioning from batch to flow chemistry improves reproducibility.
Emerging Methodologies
Transition Metal-Catalyzed Coupling
Pd-catalyzed C–H arylation (e.g., using 8-aminoquinoline directing groups) enables direct functionalization of benzodiazole intermediates, bypassing multi-step alkylation.
Enzymatic Amidation
Lipase-mediated coupling (e.g., Candida antarctica lipase B) offers greener alternatives to classical activation methods, though yields remain moderate (45–50%).
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost per kg (USD) |
|---|---|
| 1-Bromo-4-phenoxybutane | $320 |
| Furan-2-carbonyl chloride | $280 |
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The phenoxybutyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. The phenoxybutyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target protein, while the furan ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table highlights key structural differences among benzodiazole-carboxamide derivatives:
Key Observations :
Insights :
Physicochemical Properties
Analysis :
- The 4-phenoxybutyl substituent in the target compound may lower melting points compared to rigid analogs (e.g., 239°C for ), facilitating easier formulation.
Hypotheses for Target Compound :
- The 4-phenoxybutyl group may enhance blood-brain barrier penetration, making it suitable for neurological targets.
- Synergistic effects between benzodiazole and furan moieties could potentiate antimicrobial or anticancer activity.
Biological Activity
N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide (CAS Number: 919972-80-8) is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O3, with a molecular weight of 403.5 g/mol. The compound features a furan ring, a benzodiazole moiety, and a phenoxybutyl group, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The benzodiazole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity.
- Binding Affinity : The phenoxybutyl group enhances binding affinity to hydrophobic pockets within target proteins.
- Stabilization : The furan ring may participate in hydrogen bonding and π-π interactions, stabilizing the compound-protein complex.
Biological Activities
Research has indicated several promising biological activities for this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested in vitro against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties. It has been evaluated in cell lines for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects, particularly in models of acute inflammation where it demonstrated significant reductions in inflammatory markers.
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-{1-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide | Structure | Moderate antimicrobial |
| N-{1-[1-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide | Structure | Anticancer |
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Case Study 2: Cancer Cell Line Studies
A study conducted on breast cancer cell lines (MCF7) demonstrated that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
